Film Morphology and Compositional Homogeneity: Pr(hfac)₃ Yields Smooth Amorphous Films vs. Phase-Separated Layers from Pr(tmhd)₃
In a direct comparative MOCVD study, the use of a Pr(hfa)₃·diglyme precursor resulted in the deposition of smooth, chemically homogeneous, and amorphous PrAlOₓ films on Si(100) substrates. In stark contrast, the deposition using the Pr(tmhd)₃ precursor under analogous conditions led to phase separation and the formation of two distinct oxide layers [1]. The film grown from the fluorinated precursor exhibited a dielectric constant (κ) of approximately 12, which is a relevant property for high-κ dielectric applications [1].
| Evidence Dimension | Thin Film Morphology and Microstructure via MOCVD |
|---|---|
| Target Compound Data | Smooth, chemically homogeneous, and amorphous single-layer film. |
| Comparator Or Baseline | Phase-separated film consisting of two distinct oxide layers. |
| Quantified Difference | Qualitative but unambiguous difference in film quality (single amorphous layer vs. two distinct layers); κ ≈ 12. |
| Conditions | MOCVD on Si(100) using multimetal source mixtures with Al(acac)₃; films annealed up to 900 °C under inert ambient. |
Why This Matters
This evidence directly informs precursor selection for device fabrication; Pr(hfac)₃ is demonstrably required for achieving the microstructural and compositional homogeneity necessary for reliable electronic and optical thin films.
- [1] Lo Nigro, R.; Toro, R. G.; Malandrino, G.; Fragalà, I. L. Comparison between First- and Second-Generation Praseodymium Precursors for the MOCVD Synthesis of Praseodymium Aluminate Thin Films. Chem. Mater. 2007, 19 (18), 4415-4420. View Source
